molecular formula C15H19NO3S B2598826 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)isobutyramide CAS No. 863020-54-6

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)isobutyramide

Cat. No. B2598826
CAS RN: 863020-54-6
M. Wt: 293.38
InChI Key: HFZVSKCPQFTYKO-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)isobutyramide, commonly known as DT-010, is a novel compound that has attracted attention in the scientific community due to its potential therapeutic applications. DT-010 is a synthetic compound that has been synthesized using a simple and efficient method.

Scientific Research Applications

Molecular Electronic Devices

A molecule containing a nitroamine redox center demonstrated significant on-off ratios and negative differential resistance in an electronic device, showcasing its potential in molecular electronics (Jia Chen et al., 1999).

Conductive Polymers

Poly(3,4-dibutyl-α-terthiophene) was explored for its electronic properties, revealing insights into the relationship between electronic properties and chemical structure, indicating its utility in various electronic applications (S. Glenis et al., 1995).

Thin Film Transistors

A terthiophene-based quinodimethane was synthesized and used in thin film transistors, showcasing n-channel conduction, emphasizing the role of molecular design in electronic devices (T. Pappenfus et al., 2002).

Electrochromic Devices

Solution-processable electrochromic polymers were developed with black-to-transmissive switching capabilities, suitable for large area electrochromic device applications, highlighting the innovative approach to color-changing materials (Zhangping Xu et al., 2016).

Polymer Modification

Polythiophenes were studied for their overoxidation behavior in acetonitrile electrolytes, leading to insights into polymer modification and its impact on electronic conductivity, providing a path for enhancing polymer-based electronic materials (U. Barsch & F. Beck, 1996).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-11(2)15(17)16(13-6-4-12(3)5-7-13)14-8-9-20(18,19)10-14/h4-9,11,14H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZVSKCPQFTYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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